N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. The process begins with the preparation of the indole core, followed by the introduction of the carboxamide group. Common reagents used in these reactions include dimethoxyphenylamine and various carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of compounds.
Scientific Research Applications
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxy-pyrimidin-4-ol: This compound shares some structural similarities but differs in its functional groups and overall properties.
Perfluoroalkyl-rhodium and iridium compounds: These compounds contain different metal centers and ligands, offering distinct chemical behaviors.
Uniqueness
N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide stands out due to its unique combination of an indole core and carboxamide group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H23N3O5 |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5/c1-24-17-7-5-14(27-2)9-13(17)10-18(24)21(26)22-12-20(25)23-16-11-15(28-3)6-8-19(16)29-4/h5-11H,12H2,1-4H3,(H,22,26)(H,23,25) |
InChI Key |
PJUSMBVIVPASEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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